(4-Ethoxyphenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone
Overview
Description
(4-Ethoxyphenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxybenzoyl group, a piperazinyl ring, a nitro group, and a tetrahydrofuranylmethyl group.
Preparation Methods
The synthesis of (4-Ethoxyphenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Ethoxybenzoyl Intermediate: This step involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride.
Piperazine Derivatization: The 4-ethoxybenzoyl chloride is then reacted with piperazine to form 4-(4-ethoxybenzoyl)-1-piperazine.
Nitration: The piperazine derivative undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group, forming 5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitroaniline.
Furanylmethylation: Finally, the nitroaniline compound is reacted with tetrahydro-2-furanylmethyl chloride under basic conditions to yield the target compound.
Chemical Reactions Analysis
(4-Ethoxyphenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules, such as proteins and enzymes.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone is not well-documented. its structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperazinyl ring and nitro group may play a role in binding to specific molecular targets, while the ethoxybenzoyl and tetrahydrofuranylmethyl groups may influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar compounds to (4-Ethoxyphenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone include:
5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline: This compound has a phenylethyl group instead of a tetrahydrofuranylmethyl group, which may affect its chemical properties and biological activity.
5-(4-acetyl-1-piperazinyl)-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline:
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-[4-nitro-3-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5/c1-2-32-20-8-5-18(6-9-20)24(29)27-13-11-26(12-14-27)19-7-10-23(28(30)31)22(16-19)25-17-21-4-3-15-33-21/h5-10,16,21,25H,2-4,11-15,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRMTFIASKGLGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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